REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[N:7]([CH2:8][CH2:9][OH:10])[N:6]=[CH:5][C:4]=1[N:11]=[O:12].O.N>C(O)(C)C>[NH2:2][C:3]1[N:7]([CH2:8][CH2:9][OH:10])[N:6]=[CH:5][C:4]=1[N:11]=[O:12] |f:0.1|
|
Name
|
5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=NN1CCO)N=O
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask having
|
Type
|
CUSTOM
|
Details
|
an inner volume of 25 ml and equipped with a stirring device
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was reacted for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
Then, the crystals were washed with 1 ml of cold water and 1 ml of cold isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCO)N=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.13 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |